molecular formula C15H13N5O B3093479 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-61-2

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile

Cat. No.: B3093479
CAS No.: 124570-61-2
M. Wt: 279.3 g/mol
InChI Key: SWMVEKOZWMIKFL-UHFFFAOYSA-N
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Description

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile is a heterocyclic compound with a molecular formula of C15H13N5O and a molecular weight of 279.3 g/mol This compound is characterized by the presence of a morpholine ring fused to a pyrazoloquinazoline core, which is further substituted with a carbonitrile group

Scientific Research Applications

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle it with care and use appropriate personal protective equipment.

Future Directions

Given the potential biological properties of quinazoline derivatives , there could be future research opportunities for 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazoloquinazoline core. The morpholine ring is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile is unique due to the presence of the morpholine ring and the carbonitrile group, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

5-morpholin-4-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-9-11-10-17-20-13-4-2-1-3-12(13)15(18-14(11)20)19-5-7-21-8-6-19/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMVEKOZWMIKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=NN3C4=CC=CC=C42)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194626
Record name 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124570-61-2
Record name 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124570-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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